molecular formula C12H10N4O3S B2361586 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034327-11-0

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2361586
CAS No.: 2034327-11-0
M. Wt: 290.3
InChI Key: OCYWQLUZPTXNGT-UHFFFAOYSA-N
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Description

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a thiophene moiety. Its molecular formula is C12H12N4O3SC_{12}H_{12}N_4O_3S, with a molecular weight of approximately 288.31 g/mol. The presence of oxadiazole and isoxazole rings suggests potential interactions with various biological targets.

Research indicates that compounds containing oxadiazole and isoxazole derivatives often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can trigger programmed cell death in cancer cells.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives containing oxadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)2.58
Other oxadiazole derivativesHCT116 (colon cancer)0.20 - 2.58

These findings suggest that the compound may possess similar or enhanced activity compared to other known anticancer agents.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been reported. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of several oxadiazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.20 to 48 µM across different cell lines .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of a series of oxadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL .

Properties

IUPAC Name

5-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-6-5-9(16-18-6)10(17)14-12-8(3-4-20-12)11-13-7(2)15-19-11/h3-5H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYWQLUZPTXNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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